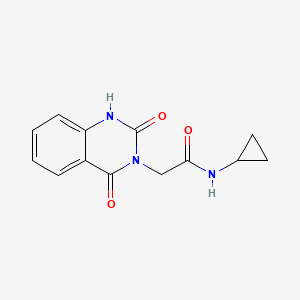
3-amino-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core with an amino group and a methoxyphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one typically involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazinone compound. The reaction can be summarized as follows:
-
Formation of Hydrazone
- React 2-methoxybenzaldehyde with hydrazine hydrate in ethanol.
- Heat the mixture under reflux for several hours.
- Isolate the hydrazone intermediate by filtration.
-
Cyclization to Pyrazinone
- Dissolve the hydrazone in acetic acid.
- Heat the solution under reflux to promote cyclization.
- Cool the reaction mixture and isolate the product by filtration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-amino-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrazinone ring can be reduced to form dihydropyrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of substituted pyrazinone derivatives with various functional groups.
科学研究应用
3-amino-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
作用机制
The mechanism of action of 3-amino-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
1,2,4-Triazole Derivatives: These compounds also feature a nitrogen-containing heterocyclic ring and are known for their broad spectrum of biological activities.
Pyrazole Derivatives: Similar to pyrazinones, pyrazoles are another class of nitrogen-containing heterocycles with significant pharmacological potential.
Uniqueness
3-amino-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
3-amino-1-(2-methoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-9-5-3-2-4-8(9)14-7-6-13-10(12)11(14)15/h2-7H,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYJCWCVHFAESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C(C2=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-methoxyphenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B6419126.png)
![2-oxo-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B6419135.png)
![6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine](/img/structure/B6419141.png)

![N-(3,5-difluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6419155.png)
![1-(5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one](/img/structure/B6419163.png)
![4-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide](/img/structure/B6419165.png)
![8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419167.png)


![1-methyl-9-(4-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6419190.png)
![N-(1-methoxypropan-2-yl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B6419191.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6419208.png)
![8-ethyl-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6419212.png)
